![molecular formula C22H17NO4S B2672122 Ethyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 922473-32-3](/img/structure/B2672122.png)
Ethyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis
The synthesis of benzofuran derivatives often involves reactions such as C–H arylation and transamidation . These reactions can be used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Scientific Research Applications
Synthetic Strategies and Chemical Properties
This compound belongs to a broader class of organic molecules that are of interest for their complex structures and potential biological activities. Research on related compounds focuses on the synthesis of novel derivatives with potential pharmaceutical applications. For instance, compounds synthesized via the aza-Wittig reaction involving ethyl 3-(phenyliminomethyleneamino)benzofuran-2-carboxylate indicate the interest in benzofuran and thiophene derivatives for their unique chemical properties and potential as pharmacological agents (Deng et al., 2010).
Biological Activities and Potential Therapeutic Uses
Several studies have focused on the synthesis of compounds with similar structures to assess their biological activities. For example, research on the synthesis and biological activity of a series of new thieno[2,3-d]pyrimidines, which are structurally related to the compound of interest, indicates the potential of such molecules in inhibiting the growth of certain plants and possibly possessing other bioactive properties (Wang et al., 2010). Another study on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition highlights the importance of these structures in developing new antimicrobial agents (Reddy et al., 2014).
Material Science and Photophysical Properties
Research into the photophysical properties and singlet oxygen activation of related compounds, such as ethyl 2-arylthiazole-5-carboxylates, underscores the potential of these molecules in material science, particularly in the development of new photosensitizers and fluorescence materials (Amati et al., 2010).
Mechanism of Action
Future Directions
Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention for their potential applications as drugs . Future research may focus on discovering novel benzofuran derivatives with improved biological activities and developing more efficient synthetic methodologies .
properties
IUPAC Name |
ethyl 3-(1-benzofuran-2-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-2-26-22(25)20-16(13-19(28-20)14-8-4-3-5-9-14)23-21(24)18-12-15-10-6-7-11-17(15)27-18/h3-13H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALIKIPKDLWBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate |
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